6-Methoxypyridine-3-carbonyl chloride
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Overview
Description
6-Methoxypyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this process .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 6-Methoxypyridine-3-carbonyl chloride likely undergoes oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium .
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key method for forming carbon–carbon bonds . This suggests that the compound could influence biochemical pathways involving the synthesis of complex organic molecules.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds. The specific molecular and cellular effects would depend on the nature of these compounds.
Action Environment
The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (such as palladium in the case of the Suzuki–Miyaura reaction) . .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxypyridine-3-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 6-methoxypyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{6-Methoxypyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methoxypyridine-3-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).
Major Products
Substituted Pyridines: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
6-Methoxypyridine-3-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-3-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carbonyl chloride group.
6-Methoxypyridine-3-carboxylic acid: The hydrolyzed form of 6-Methoxypyridine-3-carbonyl chloride.
Uniqueness
This compound is unique due to its specific reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
6-methoxypyridine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGABUQRWWPAIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591374 |
Source
|
Record name | 6-Methoxypyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-78-2 |
Source
|
Record name | 6-Methoxypyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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